Ethyl 5-nitroisoxazole-3-carboxylate
Overview
Description
Ethyl 5-nitroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-nitroisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication conditions . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitroisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and solvents like acetonitrile or methanol .
Major Products
The major products formed from these reactions include amino derivatives and substituted isoxazole compounds, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 5-nitroisoxazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-nitroisoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of AMPA receptors, enhancing synaptic transmission . The compound’s effects are mediated through its binding to the receptor’s ligand-binding domain, leading to conformational changes that potentiate receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-nitroisoxazole-3-carboxylate include other isoxazole derivatives such as:
- Mthis compound
- Ethyl 5-aminoisoxazole-3-carboxylate
- Dimethyl 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate)
Uniqueness
This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
ethyl 5-nitro-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHGCRWZVUNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566280 | |
Record name | Ethyl 5-nitro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155088-43-0 | |
Record name | Ethyl 5-nitro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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